Musk tibetene

Vue d'ensemble

Description

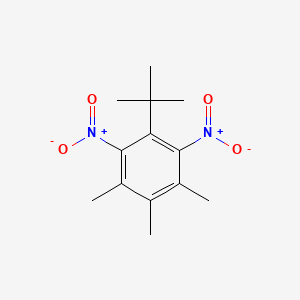

Musk tibetene, also known as 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, is a synthetic nitro musk compound. Nitro musks are a class of synthetic aromatic compounds that mimic the scent of natural musk, which is traditionally derived from the glandular secretions of the musk deer. This compound is used primarily in the fragrance industry due to its musky odor, which is highly valued in perfumery and personal care products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of musk tibetene involves nitration of 1-tert-butyl-3,4,5-trimethylbenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. The general reaction scheme is as follows:

Starting Material: 1-tert-butyl-3,4,5-trimethylbenzene

Nitrating Agents: Concentrated nitric acid and sulfuric acid

Reaction Conditions: Controlled temperature, typically below 50°C

Product: 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene (this compound)

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound suitable for use in fragrances .

Analyse Des Réactions Chimiques

Types of Reactions

Musk tibetene undergoes several types of chemical reactions, including:

Photodegradation: Exposure to ultraviolet light or solar radiation leads to the breakdown of this compound into smaller photoproducts.

Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Photodegradation: Ultraviolet light or solar radiation in the presence of solvents like water or acetonitrile.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.

Major Products Formed

Photodegradation: 3,3,5,6,7-pentamethyl-4-nitro-3H-indole, 3,3,5,6,7-pentamethyl-4-nitro-1H-indoline, and 3,3,5,6,7-pentamethyl-4-nitro-3H-indolinone.

Reduction: Corresponding amino derivatives of this compound.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Applications De Recherche Scientifique

Musk tibetene is predominantly utilized in the formulation of perfumes, lotions, soaps, and other cosmetic products due to its pleasant fragrance and stability under various conditions. It is often favored for its ability to enhance the longevity of scents in formulations.

Case Study: Cosmetic Safety Assessments

A study highlighted the safety evaluations of this compound in cosmetics, indicating that while it can be used effectively, there are restrictions on its concentration levels due to potential health risks associated with nitromusks .

Environmental Impact Studies

Recent research has focused on the environmental implications of this compound as a contaminant. Its persistence and bioaccumulation potential raise concerns regarding aquatic ecosystems.

Photodegradation Studies

This compound has been shown to undergo photodegradation when exposed to UV light, leading to the formation of less harmful byproducts. This property is significant for understanding its behavior in natural water bodies .

Bioaccumulation Research

Studies have demonstrated that this compound can accumulate in aquatic organisms, with reported bioconcentration factors suggesting significant uptake in fish and other aquatic life . For instance, a Danish study found this compound residues in farmed trout at concentrations of 13.7 µg/kg fresh weight .

Human Health Concerns

The health implications of exposure to this compound have been a subject of investigation. Research indicates that nitromusks may exhibit estrogenic activity, raising concerns about their potential role in endocrine disruption.

Regulatory Considerations

Due to the potential health and environmental risks associated with nitromusks like this compound, regulatory bodies have imposed restrictions on their use in consumer products. The European Union has classified certain nitromusks as hazardous substances under REACH regulations .

Mécanisme D'action

Musk tibetene exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific odorant receptors, such as OR5AN1, OR1N2, and OR5A2, which are responsible for detecting musky odors. The binding of this compound to these receptors triggers a signal transduction pathway that ultimately leads to the perception of a musky scent. The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

Musk tibetene is part of the nitro musk family, which includes other compounds such as musk xylene, musk ketone, musk ambrette, and musk moskene. These compounds share similar structural features, such as the presence of nitro groups and an aromatic ring, but differ in their specific substituents and overall molecular structure. Compared to other nitro musks, this compound is unique due to its specific tert-butyl and trimethyl substituents, which contribute to its distinct olfactory properties .

List of Similar Compounds

- Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene)

- Musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone)

- Musk ambrette (4-tert-butyl-2,6-dinitro-3-methoxytoluene)

- Musk moskene (1,1,3,3,5-pentamethyl-4,6-dinitroindane)

This compound stands out among these compounds due to its unique combination of substituents, which influence its chemical behavior and olfactory characteristics.

Activité Biologique

Musk tibetene, a synthetic nitro musk compound, has garnered attention due to its biological activity, particularly its carcinogenic potential and environmental impact. This article delves into the biological effects of this compound, supported by data tables, case studies, and relevant research findings.

This compound is chemically classified as a nitro musk with the CAS number 145-39-1. Its structure is characterized by a complex arrangement that contributes to its biological activity. The compound is lipophilic, which influences its behavior in biological systems and the environment.

Carcinogenic Potential

Research indicates that this compound exhibits carcinogenic activity . A study utilizing a host-mediated assay system demonstrated that this compound has a cell-transforming potential that is dose-dependent. Specifically, it was shown to induce tumor formation in athymic nu/nu mice when injected with cells derived from treated mice .

Table 1: Summary of Carcinogenic Studies

The carcinogenicity of this compound appears to operate through a non-genotoxic mechanism . While it does not exhibit direct mutagenic effects, the compound's ability to transform cells suggests alternative pathways may be involved in its carcinogenic effects .

Environmental Impact and Bioaccumulation

This compound is also noted for its persistence and bioaccumulation in the environment. It has been classified under the Persistent Organic Pollutants (POP) criteria due to its lipophilic nature and potential to accumulate in aquatic organisms. The log Kow values for this compound range from 4.3 to 5.3, indicating significant bioaccumulation potential .

Table 2: Bioaccumulation Factors (BCF)

| Compound | BCF Range (L/kg) | Notes |

|---|---|---|

| This compound | 133 - 6624 | Estimated based on predicted biotransformation rates |

| Musk Xylene | >5000 | Reported high concentrations in aquatic organisms |

Toxicological Assessments

Toxicological assessments have indicated that while this compound is carcinogenic, it does not exhibit significant genotoxicity in standard assays. For instance, tests on human lymphocytes and hepatoma cell lines have shown no evidence of mutagenic activity .

Case Studies and Clinical Observations

Despite its carcinogenic properties, clinical cases of allergic reactions or dermatitis related to this compound are scarce. A review found no documented cases of (photo)allergic contact dermatitis among patients exposed to this compound . This suggests that while this compound poses certain risks, its allergenic potential may be limited.

Propriétés

IUPAC Name |

1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINYPECWDZURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044582 | |

| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-39-1 | |

| Record name | Musk tibetene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk tibetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk tibetene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYL-2,6-DINITRO-3,4,5-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMN65165X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.